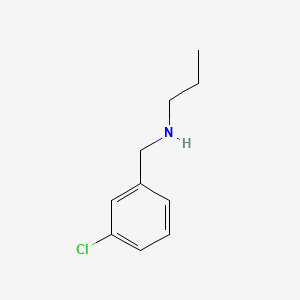

N-(3-chlorobenzyl)propan-1-amine

Description

N-(3-Chlorobenzyl)propan-1-amine is an organic compound with the molecular formula C10H14ClN It is characterized by the presence of a chlorobenzyl group attached to a propan-1-amine backbone

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h3-5,7,12H,2,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGHLUNRWBUQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192433 | |

| Record name | Benzenemethanamine, 3-chloro-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39190-98-2 | |

| Record name | Benzenemethanamine, 3-chloro-N-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039190982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-chloro-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Chlorobenzyl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with propan-1-amine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Chlorobenzyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted benzylamines.

Scientific Research Applications

Scientific Research Applications

N-(3-chlorobenzyl)propan-1-amine has diverse applications in scientific research:

Chemistry

- Intermediate in Organic Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .

Biology

- Biological Activity Studies : The compound has been studied for its potential effects on biological systems, including enzyme inhibition and receptor binding. It shows promise in modulating neurotransmitter systems, particularly serotonin and dopamine receptors .

Medicine

- Therapeutic Potential : Research indicates potential antidepressant and antipsychotic effects. Studies have shown that it may influence mood-regulating neurotransmitters, suggesting its utility in treating mood disorders .

This compound exhibits notable biological activities:

- Antidepressant Potential : Animal studies have indicated that this compound may alleviate depressive symptoms by influencing neurotransmitter levels.

- Antipsychotic Effects : Its interaction with dopaminergic systems suggests potential use in treating psychotic disorders.

Case Studies

Recent studies have explored the biological effects of this compound:

- Antidepressant Activity Study : Investigated its potential to alleviate depressive symptoms in animal models, showing significant reductions in behavioral despair.

- Receptor Binding Studies : Demonstrated effective binding to serotonin receptors, implicating its role in mood regulation.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The chlorobenzyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and interaction with intracellular targets.

Comparison with Similar Compounds

- N-(4-Chlorobenzyl)propan-1-amine

- N-(2-Chlorobenzyl)propan-1-amine

- N-(3-Bromobenzyl)propan-1-amine

Comparison: N-(3-Chlorobenzyl)propan-1-amine is unique due to the position of the chlorine atom on the benzyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs with different substituents or substitution patterns, it may exhibit distinct chemical and biological properties, making it valuable for specific applications.

Biological Activity

N-(3-Chlorobenzyl)propan-1-amine, a compound with significant potential in various biological applications, has attracted attention due to its unique structural properties and interactions with biological systems. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a propan-1-amine backbone with a chlorobenzyl substituent. The presence of the amine group allows for hydrogen bonding and electrostatic interactions with biological molecules, while the chlorobenzyl moiety enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : It may bind to neurotransmitter receptors, influencing neurotransmission and signaling pathways.

- Hydrogen Bonding : The amine group forms hydrogen bonds with biomolecules, affecting their conformation and function.

Antidepressant Potential

Research suggests that this compound may exhibit antidepressant-like effects. In studies comparing its activity to established antidepressants, it demonstrated significant modulation of serotonin and norepinephrine levels in animal models .

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, including Chlamydia trachomatis, suggesting potential for development as an antibacterial agent .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological activities influenced by the position of the chlorine atom on the benzyl ring:

| Compound | Biological Activity | Notes |

|---|---|---|

| N-(2-Chlorobenzyl)propan-1-amine | Moderate antidepressant effects | Different receptor affinity |

| N-(4-Chlorobenzyl)propan-1-amine | Limited activity | Less lipophilic compared to N-(3-) |

| N-(3-Bromobenzyl)propan-1-amine | Enhanced antimicrobial effects | Bromine enhances reactivity |

Study 1: Antidepressant Activity

A study published in Clinical Psychopharmacology evaluated the effects of this compound in a rodent model. Results indicated a significant reduction in depressive-like behavior, correlating with increased serotonin levels in the brain .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against N. meningitidis and H. influenzae. The compound exhibited moderate inhibitory concentrations (64 μg/mL for N. meningitidis), highlighting its potential as a scaffold for antibiotic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.